(2-Iodothiophen-3-yl)methanamine
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Overview
Description
(2-Iodothiophen-3-yl)methanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom at the 2-position and an amine group at the 3-position of the thiophene ring makes this compound a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize (2-Iodothiophen-3-yl)methanamine involves the reaction of 2-iodothiophene-3-carbaldehyde with ammonia or a primary amine under suitable conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or amides.
Reduction: Formation of thiophene derivatives with reduced iodine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(2-Iodothiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-Iodothiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the amine group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are still ongoing and require further research.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromothiophen-3-yl)methanamine
- (2-Chlorothiophen-3-yl)methanamine
- (2-Fluorothiophen-3-yl)methanamine
Uniqueness
(2-Iodothiophen-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to other halogenated thiophene derivatives. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6INS |
---|---|
Molecular Weight |
239.08 g/mol |
IUPAC Name |
(2-iodothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H6INS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 |
InChI Key |
VEGOZTIAUOWSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN)I |
Origin of Product |
United States |
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